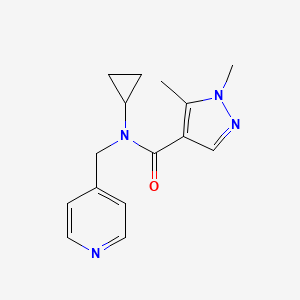![molecular formula C14H15N3O B7529336 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide, also known as CP-47,497 or CP-47,497-C8, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the natural cannabinoid delta-9-tetrahydrocannabinol (THC) and has been found to interact with the same receptors in the brain and body.
Mecanismo De Acción
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide acts on the same receptors in the brain and body as THC, namely the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological and biochemical effects. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, mood, appetite, and cognition. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been found to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and immunomodulation. It has also been found to have effects on the cardiovascular system, the respiratory system, and the gastrointestinal system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide in lab experiments is its structural similarity to THC, which allows for the study of the effects of THC without the legal and ethical issues associated with the use of natural cannabinoids. Another advantage is its high potency, which allows for the study of the effects of cannabinoids at lower doses. One limitation is its potential for abuse and addiction, which requires careful monitoring and control in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide. One direction is the development of more potent and selective synthetic cannabinoids for therapeutic use. Another direction is the study of the long-term effects of synthetic cannabinoids on the brain and body. Finally, the study of the interactions between synthetic cannabinoids and other drugs is an important area of future research.
Métodos De Síntesis
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can be synthesized by a multistep process starting from 1,3-cyclopentadiene. The first step involves the reaction of 1,3-cyclopentadiene with ethyl acrylate in the presence of a palladium catalyst to yield 5-ethylidene-2-norbornene. The second step involves the reaction of 5-ethylidene-2-norbornene with hydrazine hydrate and acetic acid to yield 1,2-dihydro-5-ethylidene-4H-pyrazol-3-one. The third step involves the reaction of 1,2-dihydro-5-ethylidene-4H-pyrazol-3-one with 4-methylbenzoyl chloride in the presence of triethylamine to yield 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-5-7-10(8-6-9)17-12-4-2-3-11(12)13(16-17)14(15)18/h5-8H,2-4H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWYLIVPGYJWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

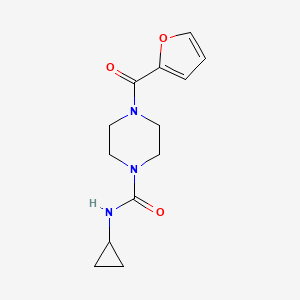

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)

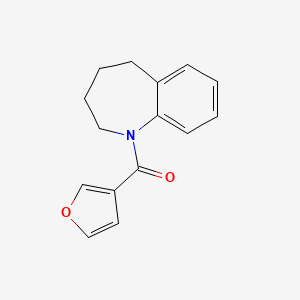
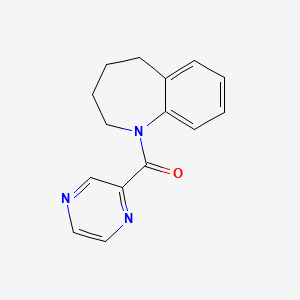
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
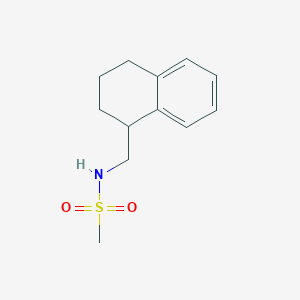

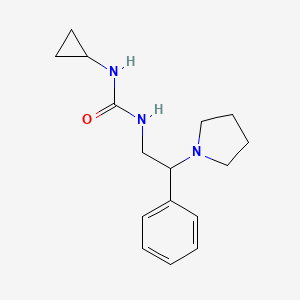
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)
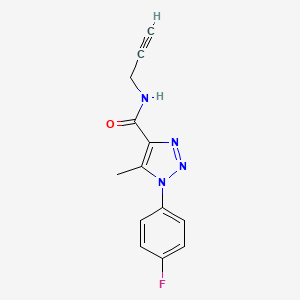
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
